4-(Methylthio)benzenebutanol
Description
Structurally, it consists of a benzene ring substituted with a methylthio (-SCH₃) group at the para position and a four-carbon aliphatic chain terminating in a hydroxyl (-OH) group. This compound is primarily recognized for its role as a synthetic intermediate in the production of Elafibranor (a peroxisome proliferator-activated receptor agonist used to treat non-alcoholic steatohepatitis and dyslipidemia) . Its synthesis involves coupling reactions to introduce the methylthio-phenyl moiety into the target molecule, enabling the formation of key pharmacophores in Elafibranor.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)butan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
ZBWHUSACFFNPFY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the unique properties of 4-(Methylthio)benzenebutanol, a comparative analysis with structurally or functionally analogous compounds is provided below.
Structural Analogs
Key Observations :
- Thioether vs. Sulfone: The methylthio group (-SCH₃) in this compound enhances lipophilicity compared to sulfone derivatives (e.g., 4-(Methylsulfonyl)benzenebutanol), which are more polar and less membrane-permeable .
- Alkyl Substituents: Ethylthio analogs (e.g., 4-(Ethylthio)benzenebutanol) may exhibit altered metabolic stability due to bulkier substituents, but synthetic routes to such compounds are often more complex .
Reactivity and Stability
- Oxidative Stability: The thioether group in this compound is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions. This contrasts with sulfone derivatives, which are oxidation-resistant but less reactive in nucleophilic substitutions .
- Acid/Base Stability : The primary alcohol group is stable under mild acidic conditions but may undergo dehydration under strongly acidic or high-temperature conditions, a limitation shared with other aliphatic alcohols .
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